XZH-5
Description
Properties
CAS No. |
1360562-98-6 |
|---|---|
Molecular Formula |
C22.H25F6N5O4 |
Molecular Weight |
537.46 |
IUPAC Name |
2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este |
InChI |
InChI=1S/C22H25F6N5O4/c1-12(2)5-18(34)33(17(19(35)37-4)9-16-10-32(3)11-29-16)31-20(36)30-15-7-13(21(23,24)25)6-14(8-15)22(26,27)28/h6-8,10-12,17H,5,9H2,1-4H3,(H2,30,31,36)/t17-/m0/s1 |
InChI Key |
SYSZGLKKVMTFTM-KRWDZBQOSA-N |
SMILES |
O=C(OC)[C@@H](N(NC(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O)C(CC(C)C)=O)CC2=CN(C)C=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XZH-5; XZH 5; XZH5; |
Origin of Product |
United States |
Scientific Research Applications
Key Findings from Research Studies
-
Inhibition of Cancer Cell Growth :
- XZH-5 has been demonstrated to suppress cell viability in human hepatocellular carcinoma and rhabdomyosarcoma cells by inhibiting STAT3 phosphorylation and inducing apoptosis .
- In studies involving breast and pancreatic cancer cells, this compound not only inhibited STAT3 activity but also downregulated downstream targets such as Cyclin D1, Bcl-2, and Survivin .
- Enhancement of Chemotherapeutic Efficacy :
- Selectivity and Safety :
Case Study 1: Breast Cancer
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Treatment with this compound resulted in:
- Significant inhibition of colony formation.
- Induction of apoptosis as evidenced by increased levels of cleaved PARP and Caspase-3.
- Downregulation of STAT3 target genes, leading to reduced cell proliferation .
Case Study 2: Pancreatic Cancer
In another study focusing on pancreatic cancer cell lines (PANC-1), researchers found that:
- This compound treatment led to decreased viability and enhanced sensitivity to Gemcitabine.
- The compound effectively inhibited STAT3 signaling pathways without affecting other signaling pathways like mTOR or ERK, confirming its specificity .
Data Table: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibition of STAT3 signaling in various cancers | Suppresses tumor growth, induces apoptosis, enhances chemotherapy efficacy |
| Breast Cancer | Enhances cytotoxicity of Doxorubicin | Inhibits colony formation, induces apoptosis in MDA-MB-231 cells |
| Pancreatic Cancer | Enhances sensitivity to Gemcitabine | Decreases cell viability, selectively inhibits STAT3 without affecting normal cells |
| Rhabdomyosarcoma | Targets constitutive STAT3 activation | Induces apoptosis, suppresses colony-forming ability |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Key Features of XZH-5 vs. Other STAT3 Inhibitors
Mechanistic Comparisons
(A) This compound vs. LLL12
- Potency : LLL12 exhibits superior inhibitory activity (IC50 0.5–5 μM) compared to this compound (15–20 μM) .
(B) This compound vs. Stattic
- Toxicity: Stattic induces apoptosis in normal cells at therapeutic doses, unlike this compound .
- Application : Stattic is used primarily for in vitro studies due to its cytotoxicity, whereas this compound is viable for in vivo models .
(C) This compound vs. Napabucasin
Functional Advantages of this compound
Synergistic Chemotherapy Enhancement :
- Reduces effective doses of doxorubicin (2.5 μM → 1.5 μM) and gemcitabine (250 nM → 150 nM) in breast and pancreatic cancer cells, respectively .
- Suppresses colony formation and migration post-treatment, even at subtoxic concentrations .
Tumor Microenvironment Modulation :
- Blocks IL-6-mediated STAT3 activation, a key driver of tumor-associated inflammation and immune evasion .
Broad Applicability: Effective in STAT3-driven cancers beyond breast/pancreatic models, including hepatocellular carcinoma and rhabdomyosarcoma .
Preparation Methods
Inhibition of STAT3 Phosphorylation
XZH-5 demonstrated dose-dependent inhibition of STAT3 phosphorylation (Tyr705) in breast cancer (MDA-MB-231, SUM159) and pancreatic cancer (PANC-1, SW1990) cell lines. At 50 µM, it reduced phosphorylated STAT3 levels by >70% within 8 hours, as confirmed by western blot analysis. Total STAT3 protein levels remained unaffected, indicating specificity for the phosphorylated form.
Downregulation of STAT3 Downstream Targets
Treatment with this compound suppressed mRNA expression of anti-apoptotic proteins (Bcl-2, Survivin) and cell-cycle regulators (Cyclin D1) in a cell-line-dependent manner. For example:
-
MDA-MB-231 (breast cancer): Bcl-2, Cyclin D1, and Survivin mRNA levels decreased by 60–80%.
-
PANC-1 (pancreatic cancer): Bcl-2 and Cyclin D1 were reduced by 50%, but Survivin remained unchanged.
Preclinical Efficacy and Combination Therapy
Enhancement of Chemotherapeutic Cytotoxicity
This compound synergized with doxorubicin (breast cancer) and gemcitabine (pancreatic cancer), reducing IC50 values by 30–40%. For instance:
Reduction in Colony Formation and Migration
Short-term (2-hour) exposure to this compound at 50 µM reduced colony-forming capacity by 80% in MDA-MB-231 and PANC-1 cells. Cell migration assays revealed a 60% inhibition of wound closure compared to controls.
Molecular Docking and Structure-Activity Relationships
Computational modeling predicted that this compound binds to the STAT3 SH2 domain through key interactions:
-
A hydroxyl group forms hydrogen bonds with Arg609 and Ser611.
-
Hydrophobic substituents occupy a pocket near Lys591, enhancing binding affinity.
SAR studies of this compound analogues highlighted the importance of:
Q & A
Q. What is the primary molecular mechanism of XZH-5 in inhibiting cancer cell proliferation?
this compound selectively inhibits STAT3 phosphorylation at Tyr705, blocking its dimerization via the SH2 domain and suppressing downstream oncogenic pathways. This inhibition reduces expression of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and cell cycle regulators (e.g., Cyclin D1), leading to apoptosis and reduced colony formation in breast, pancreatic, hepatocellular, and rhabdomyosarcoma cell lines .
Methodological Insight : To confirm STAT3 inhibition, use Western blotting to assess Tyr705 phosphorylation and RT-qPCR to quantify downstream gene expression (e.g., Bcl-2, Survivin) across multiple cell lines. Include controls for IL-6-induced STAT3 activation and IFN-γ-induced STAT1 to validate selectivity .
Q. Which experimental models are validated for studying this compound’s therapeutic effects?
Key models include:
- Human cancer cell lines : MDA-MB-231 (breast), PANC-1 (pancreatic), SW1990 (pancreatic), and rhabdomyosarcoma cells.
- Functional assays : Colony formation (clonogenic assays), cell migration (wound healing/transwell), and apoptosis (Annexin V/PI staining) .
Table 1 : this compound Efficacy Across Cell Lines
| Cell Line | IC50 (μM) | Key Phenotypic Effects |
|---|---|---|
| MDA-MB-231 | 30–50 | ↓ STAT3 phosphorylation, ↑ apoptosis |
| PANC-1 | 40–50 | ↓ Colony formation, ↓ migration |
| Rhabdomyosarcoma | 15–50 | Synergy with doxorubicin |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity versus therapeutic efficacy?
While this compound exhibits lower STAT3-SH2 binding affinity (Ki ≈ 190–350 nM) compared to peptide mimetics, its improved solubility and selectivity enable effective cellular penetration. To address this discrepancy:
- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Validate functional efficacy using dose-response assays (e.g., apoptosis at 30–50 μM) and compare with structural analogs (e.g., Stattic) .
Q. What experimental strategies optimize this compound’s synergy with chemotherapeutics like gemcitabine?
- Sequential dosing : Pre-treat cells with this compound (24–48 hours) to inhibit STAT3 before administering gemcitabine.
- Combination Index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1). For example, this compound + gemcitabine showed enhanced cytotoxicity in pancreatic cancer models .
- Mechanistic validation : Assess STAT3 downstream targets (e.g., Survivin) post-combination therapy via Western blot .
Q. How can researchers address variability in this compound’s IC50 across cell lines?
- Dose-response standardization : Use a 3–5 day incubation period and standardized viability assays (e.g., MTT, CellTiter-Glo).
- STAT3 activation profiling : Stratify cell lines by baseline STAT3 phosphorylation (e.g., constitutive vs. IL-6-induced) to identify responsive subsets .
- Resistance modeling : Generate STAT3-mutant cell lines via CRISPR to study compensatory pathways .
Methodological Challenges and Solutions
Q. What controls are critical for interpreting this compound’s STAT3 specificity?
Q. How can structural insights guide the design of improved this compound analogs?
- Molecular docking : Map this compound’s interactions with STAT3’s SH2 domain (e.g., hydrogen bonding with pTyr705, hydrophobic interactions with side pockets).
- SAR studies : Modify the fluorobenzene group for enhanced hydrophobicity or the carboxylate group for improved phosphate mimicry .
Table 2 : Key Structural Features of this compound
| Feature | Role in STAT3 Inhibition |
|---|---|
| Carboxylate group | Mimics pTyr705 phosphate |
| Fluorobenzene moiety | Enhances hydrophobic interactions |
| Urea/peptidyl linkers | Stabilizes H-bonds with SH2 domain |
Data Reproducibility and Validation
Q. What steps ensure reproducibility in this compound studies?
Q. How should researchers interpret conflicting data on this compound’s impact on cell migration?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
